molecular formula C10H5ClFNO3 B13612566 3-(4-Chloro-3-fluorophenyl)isoxazole-5-carboxylic acid

3-(4-Chloro-3-fluorophenyl)isoxazole-5-carboxylic acid

Cat. No.: B13612566
M. Wt: 241.60 g/mol
InChI Key: LWFMPFVTVQJLGD-UHFFFAOYSA-N
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Description

3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid is a chemical compound that belongs to the class of oxazole carboxylic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and nitriles under basic conditions.

    Introduction of the phenyl ring: The phenyl ring with chloro and fluoro substituents can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated oxazole compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of 3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and reduction: The oxazole ring can be subjected to oxidation or reduction under appropriate conditions to yield different derivatives.

    Esterification and amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions

    Palladium catalysts: Used in coupling reactions such as Suzuki-Miyaura.

    Bases: Such as sodium hydroxide or potassium carbonate, used in cyclization and substitution reactions.

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, esters, amides, and other functionalized compounds that can be further utilized in different applications.

Scientific Research Applications

3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

    Biological studies: It can be used to study the interactions of oxazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluorophenylboronic acid
  • 4-chloro-3-fluorophenylboronic acid
  • 3-chloro-4-fluorobenzeneboronic acid

Uniqueness

3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid is unique due to the combination of the oxazole ring and the specific substitution pattern on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H5ClFNO3

Molecular Weight

241.60 g/mol

IUPAC Name

3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C10H5ClFNO3/c11-6-2-1-5(3-7(6)12)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15)

InChI Key

LWFMPFVTVQJLGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=C2)C(=O)O)F)Cl

Origin of Product

United States

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